

# 2-(4-Chlorophenoxy)pyridine safety data sheet (SDS) and hazards

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)pyridine

CAS No.: 4783-69-1

Cat. No.: B14155268

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## Technical Safety Guide: 2-(4-Chlorophenoxy)pyridine Scaffolds

### Executive Summary

**2-(4-Chlorophenoxy)pyridine** represents a privileged structural motif in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38

MAPK) and herbicides. Its synthesis typically involves Nucleophilic Aromatic Substitution ( ), requiring the handling of toxic precursors under high-thermal conditions.

This guide provides a comprehensive safety profile for the core scaffold and its common derivatives (e.g., 3-carboxylic acid, 5-bromo), addressing the lack of a single, unified SDS for this specific chemical family.

### Chemical Identity & Physicochemical Profile

Due to the variability in substitution patterns (e.g., carboxylic acid vs. bromo derivatives), the data below aggregates properties for the **2-(4-chlorophenoxy)pyridine** class.

### Key Derivatives & Identifiers

Chemical Name	CAS Number	Molecular Formula	Role in R&D
2-(4-Chlorophenoxy)pyridin e-3-carboxylic acid	51362-37-9		Key Intermediate (p38 inhibitors)
5-Bromo-2-(4- chlorophenoxy)pyridin e	28231-69-8		Cross-coupling partner
2-(4-Chlorophenoxy)pyridin e-3-carbonyl chloride	51362-50-6		Acyating agent (High Reactivity)

## Physical Properties (Representative)

- Physical State: Solid (crystalline powder) or viscous oil depending on substitution.
- Melting Point: 158°C (for the carboxylic acid derivative).[1]
- Solubility: Low in water; soluble in DMSO, DMF, DCM, and Ethyl Acetate.
- Stability: Stable under ambient conditions; acid chlorides are moisture-sensitive.

## Hazard Identification (GHS Classification)

Based on Read-Across from CAS 51362-37-9 and 2-chloropyridine precursors.

**Signal Word: WARNING**

Hazard Class	Hazard Code	Hazard Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Corrosion/Irritation	H315	Causes skin irritation.
Serious Eye Damage/Irritation	H319	Causes serious eye irritation. [2]
STOT - Single Exposure	H335	May cause respiratory irritation.
Aquatic Toxicity (Chronic)	H412	Harmful to aquatic life with long-lasting effects.

Toxicological Insight: The pyridine ring nitrogen can undergo metabolic N-oxidation or form reactive metabolites. The chlorophenoxy moiety adds lipophilicity, potentially increasing bioavailability and tissue retention compared to simple pyridines.

## Experimental Safety & Synthesis Protocols

Expertise Note: The primary hazard in working with this scaffold lies in its synthesis, which often utilizes 2-Chloropyridine (highly toxic, dermal hazard) and 4-Chlorophenol (corrosive, toxic).

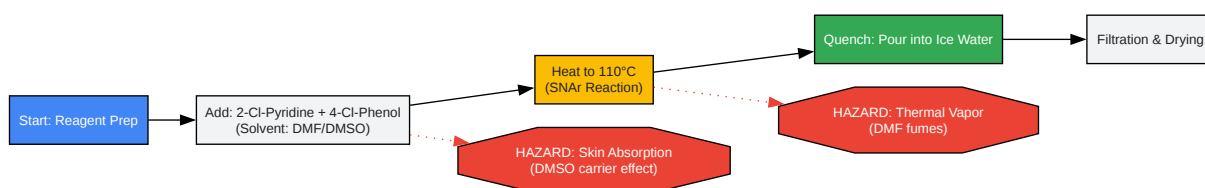
### Protocol: Synthesis of 2-(4-Chlorophenoxy)pyridine Scaffolds

Objective: Safe coupling of 2-chloropyridine derivative with 4-chlorophenol.

- Preparation (Inert Atmosphere):
  - Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar.
  - PPE: Nitrile gloves (double-gloved), lab coat, safety goggles, and face shield (if handling >5g).
  - Engineering Control: All operations must occur within a certified fume hood.

- Reagent Addition:
  - Charge flask with 4-Chlorophenol (1.0 equiv) and Anhydrous (1.5 equiv).
  - Add solvent: DMF or DMSO (0.5 M concentration). Note: DMSO penetrates skin, carrying toxins with it. Handle with extreme care.
  - Add 2-Chloropyridine derivative (1.0 equiv).
- Reaction (Thermal Hazard):
  - Heat to 100–110°C for 2–4 hours.
  - Risk:[2] Thermal runaway is unlikely, but solvent vapors are potent. Ensure condenser water flow is active.
- Work-up (Quench):
  - Cool to room temperature.
  - Pour mixture into Ice/Water slurry. The product typically precipitates.
  - Filtration: Collect solid via vacuum filtration. Wash with water to remove residual DMF/DMSO.

## Visualization: Synthesis Workflow & Risk Assessment



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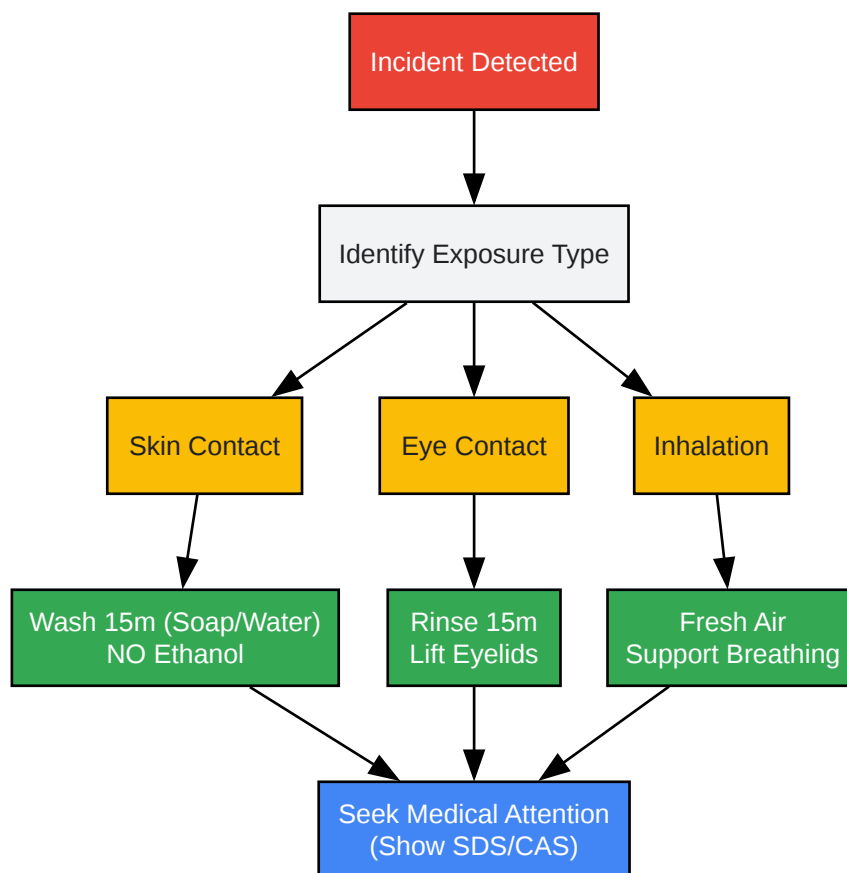
Caption: Workflow for SNAr synthesis highlighting critical hazard control points (DMSO skin absorption and thermal vapors).

## Emergency Response Protocols

Every laboratory handling these compounds must have a self-validating response plan.

Incident Type	Immediate Action	Technical Rationale
Skin Contact	Wash immediately with soap and water for 15 min. Do NOT use ethanol.	Ethanol increases skin permeability, potentially accelerating absorption of the pyridine derivative.
Eye Contact	Rinse with water for 15 min, lifting eyelids. Consult ophthalmologist.	Pyridine bases are irritants/corrosives; immediate dilution prevents corneal opacity.
Ingestion	Rinse mouth. Do NOT induce vomiting. Call Poison Control.	Risk of aspiration and secondary esophageal burns from hydrolysis products.
Spill (Solid)	Dampen with water to prevent dust. Sweep into hazardous waste.	Preventing dust formation minimizes inhalation risk (H335).
Fire	Use , dry chemical, or foam.	Combustion releases toxic , and gases.

## Visualization: Emergency Logic Tree



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Caption: Decision logic for immediate emergency response, emphasizing the prohibition of ethanol for skin cleanup.

## Storage & Disposal

- Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store away from strong oxidizing agents and strong acids.
  - Self-Validating Check: If the solid turns yellow/brown, it may be oxidizing or degrading; check purity by TLC/LCMS before use.
- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems (H412).

## References

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## Sources

1. [2-\(4-chlorophenoxy\)pyridine-3-carboxylic acid \[stenutz.eu\]](#)
  2. [Substance Information - ECHA \[echa.europa.eu\]](#)
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Address: 3281 E Guasti Rd

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